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Introduction
Tataramide B is a cytotoxic cyclic peptide that has been isolated from the marine

cyanobacterium Symploca sp.[1]. Its complex structure, which includes the unusual amino acid

residue 4-amino-3-hydroxy-5-phenylpentanoic acid (Ahppa), necessitates detailed

spectroscopic analysis for complete characterization[1]. Nuclear Magnetic Resonance (NMR)

spectroscopy is a cornerstone technique for the structural elucidation of such natural products.

This document provides the detailed ¹H and ¹³C NMR spectral data for Tataramide B and

outlines the experimental protocols for their acquisition.

¹H and ¹³C NMR Spectral Data
The following tables summarize the ¹H and ¹³C NMR spectral data for Tataramide B, recorded

at 500 MHz and 125 MHz, respectively. This data is crucial for the verification and structural

analysis of the compound.

Table 1: ¹H NMR Data for Tataramide B (500 MHz)
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Position δH (ppm) Multiplicity J (Hz)
HMBC
Correlations
(C)

Ala

NH 8.12 d 8.5 Cα, C=O

α 4.45 m Cβ, C=O

β 1.35 d 7.0 Cα, C=O

Leu

NH 7.85 d 8.5 Cα, C=O

α 4.65 m Cβ, Cγ, C=O

β 1.68, 1.55 m
Cα, Cγ, Cδ1,

Cδ2

γ 1.62 m Cβ, Cδ1, Cδ2

δ1 0.95 d 6.5 Cγ, Cβ

δ2 0.93 d 6.5 Cγ, Cβ

Val

NH 7.95 d 9.0 Cα, C=O

α 4.30 dd 9.0, 5.0 Cβ, C=O

β 2.15 m Cα, Cγ1, Cγ2

γ1 0.98 d 7.0 Cβ, Cα

γ2 0.96 d 7.0 Cβ, Cα

N-Me-Phe

N-CH₃ 3.06 s Cα, C=O

α 5.35 dd 10.0, 5.0 Cβ, C=O, Ph-C1'

β 3.15, 3.05 m
Cα, Ph-C1', Ph-

C2'
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Ph-H2', H6' 7.25 d 7.5 Ph-C4'

Ph-H3', H5' 7.30 t 7.5 Ph-C1'

Ph-H4' 7.20 t 7.5 Ph-C2', C6'

N-Me-Gln

N-CH₃ 2.82 s Cα, C=O

α 4.85 t 7.5 Cβ, C=O

β 2.10, 1.95 m Cα, Cγ, Cδ

γ 2.30 m Cβ, Cδ

CONH₂ 7.50, 6.90 br s Cδ

Lactic Acid

α 4.15 q 7.0 Cβ, C=O

β 1.39 d 7.0 Cα, C=O

Ahppa

27 2.42, 2.29 m C26, C28

28 3.95 m C27, C29

29 4.16 m C28, C30, C31

30 2.85, 2.75 m C29, C31

Ph-H32, H36 7.22 d 7.5 Ph-C34

Ph-H33, H35 7.28 t 7.5 Ph-C31

Ph-H34 7.18 t 7.5 Ph-C32, C36

O-Me-Pro

O-CH₃ 3.45 s Cδ

α 4.55 t 8.0 Cδ, C=O

β 2.05, 1.85 m Cα, Cγ
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γ 1.95 m Cβ, Cδ

δ 3.65, 3.55 m Cγ, O-CH₃

Table 2: ¹³C NMR Data for Tataramide B (125 MHz)
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Position δC (ppm) Multiplicity (from HSQC)

Ala

C=O 173.5 C

Cα 50.5 CH

Cβ 18.0 CH₃

Leu

C=O 173.0 C

Cα 52.5 CH

Cβ 41.5 CH₂

Cγ 25.0 CH

Cδ1 23.0 CH₃

Cδ2 22.0 CH₃

Val

C=O 172.5 C

Cα 59.2 CH

Cβ 31.0 CH

Cγ1 19.5 CH₃

Cγ2 19.0 CH₃

N-Me-Phe

C=O 171.0 C

N-CH₃ 30.5 CH₃

Cα 55.9 CH

Cβ 38.0 CH₂

Ph-C1' 137.5 C
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Ph-C2', C6' 129.0 CH

Ph-C3', C5' 128.5 CH

Ph-C4' 127.0 CH

N-Me-Gln

C=O 172.0 C

N-CH₃ 29.5 CH₃

Cα 55.6 CH

Cβ 28.0 CH₂

Cγ 32.0 CH₂

Cδ 175.0 C

Lactic Acid

C=O 176.0 C

Cα 68.7 CH

Cβ 20.5 CH₃

Ahppa

C26 174.0 C

C27 42.0 CH₂

C28 69.4 CH

C29 54.0 CH

C30 40.0 CH₂

Ph-C31 138.0 C

Ph-C32, C36 129.5 CH

Ph-C33, C35 128.0 CH

Ph-C34 126.5 CH
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O-Me-Pro

C=O 171.5 C

O-CH₃ 58.0 CH₃

Cα 59.5 CH

Cβ 29.0 CH₂

Cγ 23.5 CH₂

Cδ 68.0 CH₂

Experimental Protocols
Sample Preparation for NMR Spectroscopy

Isolation: Tataramide B is isolated from the marine cyanobacterium Symploca sp. through a

series of extraction and chromatography steps. A typical procedure involves extraction with a

polar solvent mixture (e.g., 30% ethanol in water), followed by size-exclusion

chromatography (e.g., Sephadex LH-20) and repeated reversed-phase high-performance

liquid chromatography (HPLC) to yield the pure compound[1].

Sample Preparation:

Accurately weigh approximately 2-5 mg of purified Tataramide B.

Dissolve the sample in 0.5 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CD₃OD, or

CDCl₃). The choice of solvent should be based on the solubility of the compound and the

desired resolution of exchangeable proton signals.

Transfer the solution to a 5 mm NMR tube.

Ensure the solution is clear and free of any particulate matter.

NMR Data Acquisition
The following protocols outline the acquisition of standard 1D and 2D NMR spectra for the

structural elucidation of Tataramide B.
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Instrumentation:

A high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe is

recommended for enhanced sensitivity, especially for ¹³C and 2D NMR experiments.

1D NMR Spectra:

¹H NMR:

Acquire a standard one-dimensional proton spectrum.

Typical parameters: 32-64 scans, spectral width of 12-16 ppm, relaxation delay of 1-2

seconds.

Process the data with an exponential window function and perform phase and baseline

corrections.

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

¹³C NMR:

Acquire a proton-decoupled ¹³C spectrum.

Typical parameters: 1024-4096 scans, spectral width of 200-250 ppm, relaxation delay of

2 seconds.

Process the data with an exponential window function and perform phase and baseline

corrections.

Reference the spectrum to the solvent peak.

2D NMR Spectra:

COSY (Correlation Spectroscopy):

Purpose: To identify proton-proton spin-spin couplings within the molecule.

Acquire a gradient-enhanced COSY (gCOSY) spectrum.
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Typical parameters: 256-512 increments in the indirect dimension, 8-16 scans per

increment.

TOCSY (Total Correlation Spectroscopy):

Purpose: To identify protons belonging to the same spin system (i.e., within an amino acid

residue).

Acquire a TOCSY spectrum with a mixing time of 60-80 ms.

Typical parameters: 256-512 increments, 8-16 scans per increment.

HSQC (Heteronuclear Single Quantum Coherence):

Purpose: To correlate directly bonded protons and carbons.

Acquire a gradient-enhanced, sensitivity-improved HSQC spectrum.

Typical parameters: 256-512 increments, 16-32 scans per increment.

HMBC (Heteronuclear Multiple Bond Correlation):

Purpose: To identify long-range (2-3 bond) correlations between protons and carbons,

which is crucial for sequencing the peptide and identifying quaternary carbons.

Acquire a gradient-enhanced HMBC spectrum.

Typical parameters: 256-512 increments, 32-64 scans per increment. The long-range

coupling constant can be optimized around 8 Hz.

NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser

Effect Spectroscopy):

Purpose: To determine the spatial proximity of protons, which is essential for determining

the 3D structure and stereochemistry.

Acquire a NOESY or ROESY spectrum with a mixing time appropriate for the molecular

size (e.g., 200-500 ms for NOESY).
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Typical parameters: 256-512 increments, 16-32 scans per increment.

Workflow for Tataramide B Characterization
The following diagram illustrates the logical workflow for the isolation and structural

characterization of Tataramide B.
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Figure 1. Workflow for the characterization of Tataramide B.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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